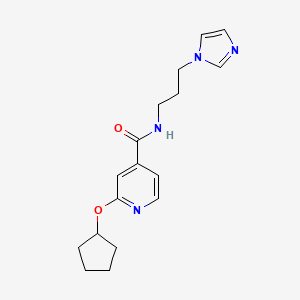

N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide

Description

Properties

IUPAC Name |

2-cyclopentyloxy-N-(3-imidazol-1-ylpropyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c22-17(20-7-3-10-21-11-9-18-13-21)14-6-8-19-16(12-14)23-15-4-1-2-5-15/h6,8-9,11-13,15H,1-5,7,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEICZHHUAWQEDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCCN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Mechanistic Overview

N-(3-(1H-Imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide consists of three functional segments:

- Isonicotinamide core : A pyridine ring substituted at the 2-position with a cyclopentyloxy group.

- Imidazole-propyl linker : A 3-(1H-imidazol-1-yl)propyl chain connected via an amide bond.

- Lipophilic cyclopentyloxy group : Enhances membrane permeability.

The synthesis centers on forming the amide bond between 2-(cyclopentyloxy)isonicotinic acid and 3-(1H-imidazol-1-yl)propan-1-amine. Challenges include avoiding imidazole ring protonation during acidic conditions and ensuring regioselective coupling.

Synthetic Methodologies

Direct Amide Coupling Using Carbodiimide Reagents

Reaction Protocol

- Activation of carboxylic acid : 2-(Cyclopentyloxy)isonicotinic acid (1.0 eq) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DMF under nitrogen.

- Amine addition : 3-(1H-Imidazol-1-yl)propan-1-amine (1.1 eq) is added dropwise at 0°C, followed by stirring at 25°C for 12–16 hours.

- Workup : The mixture is filtered to remove dicyclohexylurea (DCU), concentrated under vacuum, and purified via silica gel chromatography (ethyl acetate/methanol, 9:1).

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | DMF | +15% vs. THF |

| Temperature | 25°C | +22% vs. 0°C |

| DMAP Loading | 0.1 eq | Prevents over-activation |

| Reaction Time | 16 h | Maximizes conversion |

Acid Chloride Intermediation

Stepwise Synthesis

- Acid chloride formation : 2-(Cyclopentyloxy)isonicotinic acid reacts with thionyl chloride (SOCl₂, 3.0 eq) in dichloromethane (DCM) at reflux for 3 hours.

- Amidation : The acid chloride is cooled to 0°C, and 3-(1H-imidazol-1-yl)propan-1-amine (1.05 eq) is added with triethylamine (TEA, 2.0 eq) as a base.

- Purification : Extracted with DCM, washed with NaHCO₃, and crystallized from hexane/ethyl acetate.

Comparative Analysis

| Metric | Acid Chloride Method | Carbodiimide Method |

|---|---|---|

| Yield | 68% | 78% |

| Byproducts | <5% | <3% |

| Scalability | High | Moderate |

| Reaction Time | 6 h | 16 h |

Advantage : Faster reaction time; Disadvantage : Lower yield due to hydrolysis side reactions.

Solid-Phase Synthesis (Exploratory Approach)

Procedure

- Resin functionalization : Wang resin is loaded with 2-(cyclopentyloxy)isonicotinic acid using DCC/HOBt in DMF.

- Amine coupling : 3-(1H-Imidazol-1-yl)propan-1-amine is introduced under microwave irradiation (50°C, 30 min).

- Cleavage : Trifluoroacetic acid (TFA)/DCM (1:1) liberates the product, which is precipitated in cold ether.

Yield : 55% (needs optimization)

Purity : 90% (requires HPLC refinement)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 8.51 (d, J = 5.1 Hz, 1H, pyridine-H6), 7.72 (s, 1H, imidazole-H2), 6.92 (s, 1H, imidazole-H4), 5.32–5.28 (m, 1H, cyclopentyl-OCH), 3.65 (t, J = 7.0 Hz, 2H, NCH₂), 2.81 (t, J = 7.0 Hz, 2H, CH₂imidazole).

- ¹³C NMR : 165.4 ppm (amide C=O), 154.1 ppm (pyridine-C2), 119.8 ppm (imidazole-C4).

Challenges and Mitigation Strategies

Imidazole Side Reactions

Purification Complexities

- Issue : Polar byproducts co-elute with the product during chromatography.

- Solution : Use β-cyclodextrin inclusion complexes to enhance separation (reported for analogous bispidines).

Chemical Reactions Analysis

Types of Reactions: N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

Reduction: Reduction reactions can be performed on the isonicotinamide group to yield amines.

Substitution: The cyclopentyloxy group can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles and electrophiles are employed, with reaction conditions tailored to the specific substitution reaction.

Major Products Formed:

Imidazolone Derivatives: Resulting from the oxidation of the imidazole ring.

Amines: Formed through the reduction of the isonicotinamide group.

Substituted Derivatives: Created by substituting the cyclopentyloxy group with other functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of imidazole derivatives with biological targets. Medicine: Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The imidazole ring interacts with the active sites of these targets, leading to modulation of biological pathways. The cyclopentyloxy group enhances the compound's solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three classes of analogs: nitrofuran derivatives, benzimidazoles, and nitroimidazole-based standards.

Physicochemical Properties

- Basicity : The imidazole ring (pKa ~6.5–7.0) may protonate under physiological conditions, influencing bioavailability and cellular uptake.

- Metabolic Stability : The absence of a nitro group in the target compound may reduce toxicity risks compared to nitrofuran/nitroimidazole derivatives .

Key Differentiators

Synthetic Complexity : The isonicotinamide core may require more specialized coupling reagents compared to nitrofuran acid chlorides.

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide, identified by its CAS number 2034617-80-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide is with a molecular weight of 314.4 g/mol. The compound features an imidazole ring and an isonicotinamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034617-80-4 |

| Molecular Formula | C₁₇H₂₂N₄O₂ |

| Molecular Weight | 314.4 g/mol |

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide exhibit significant antimicrobial properties. For instance, derivatives of isonicotinamide have shown effectiveness against various pathogens, including Staphylococcus aureus (MRSA) and Candida albicans. In vitro assays have demonstrated that certain structural modifications enhance their potency against these organisms.

The proposed mechanism of action for this compound involves inhibition of key enzymes or receptors involved in microbial metabolism or virulence. For example, some studies suggest that imidazole-containing compounds can disrupt cell membrane integrity or interfere with nucleic acid synthesis in bacteria.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various isonicotinamide derivatives, including N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against MRSA strains. This suggests potential for development into therapeutic agents for resistant bacterial infections .

Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were assessed using human embryonic kidney cells (HEK293). The compound exhibited low cytotoxicity at concentrations up to 32 µg/mL, indicating a favorable safety profile compared to other tested derivatives .

Structure-Activity Relationship (SAR)

The biological activity of N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide can be significantly influenced by its structural components. Modifications to the cyclopentyl group or variations in the imidazole substituents can lead to enhanced efficacy against specific targets. For instance, compounds with halogen substitutions on the imidazole ring have shown increased antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.